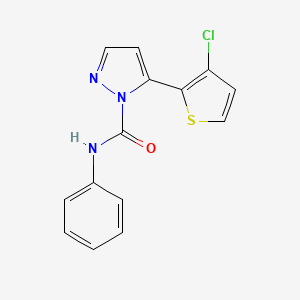

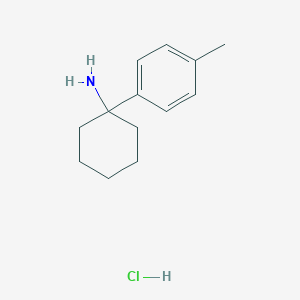

N-(5-叔丁基-2-羟基苯基)-4-甲酰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions . For instance, “1,3-bis(5-tert-butyl-3-formyl-2-hydroxyphenyl)propane” was prepared by formylation of “1,3-bis(5-tert-butyl-2-hydroxyphenyl)popane” with hexamethylenetetramine in trifluoroacetic acid followed by hydrolysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a molecular weight of 254.3236 and its structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, phenol-based Schiff bases, which can be synthesized from compounds like “5-(tert-butyl)-2-hydroxy-1,3-phenylene-bis(phenylmethanone)”, are capable of forming metal complexes that have important applications in several areas of chemical research .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a boiling point of 777.96 K, a critical temperature of 1030.47 K, and a specific gravity of 0.787 g/cm3 .科学研究应用

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Anti-Inflammatory Applications

The compound has potential anti-inflammatory applications. It has been found to inhibit LPS-induced inflammation by modulating IL-6 or IL-1β mRNA expression . The development of small molecules that have a suppressive effect on these inflammatory cytokines is a desirable strategy for the treatment of inflammatory diseases .

Synthesis of Schiff Bases

The compound is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors . Phenol-based Schiff bases are capable of forming metal complexes that have important applications in several areas of chemical research .

Development of Therapeutic Compounds

The compound can be used in the development of therapeutic compounds. As mentioned earlier, it can be used in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These structures represent the structural motif of many natural products and therapeutically applicable compounds .

Research in Molecular Immunology

The compound can be used in research in molecular immunology. As it has been found to modulate IL-6 or IL-1β mRNA expression , it can be used to study the immune response and the development of immune-related diseases .

Development of Anti-Inflammatory Drugs

Given its potential anti-inflammatory applications , the compound can be used in the development of anti-inflammatory drugs. It can be used to develop drugs that suppress the expression of inflammatory cytokines like IL-6, IL-1β, and TNF-α .

安全和危害

未来方向

While there is limited information available on the future directions of “N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide”, research into similar compounds continues to be an area of interest . The development of novel antioxidants of a higher efficiency represents an urgent challenge in the chemistry of additives .

属性

IUPAC Name |

N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPXWAIKVJDZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)

![1-((1R,5S)-8-(4-(thiophen-3-yl)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2964707.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)

![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)